PSB-16131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-16131 is the most potent Lp1NTPDase inhibitor described to date. Lp1NTPDase inhibition provides a novel approach for the (immuno)therapy of Legionella infections.
Wissenschaftliche Forschungsanwendungen
Radionuclide Therapy for Prostate Cancer
PSB-16131 has been studied for its application in radionuclide therapy, particularly for treating metastasized castration-resistant prostate cancer (mCRPC). Research shows that PSB-16131, in combination with PSMA-617, could be a more effective therapeutic alternative to 177Lu-PSMA-617. This is due to the abundant co-emission of conversion and Auger electrons from PSB-16131, resulting in an improved absorbed dose profile. Studies have indicated that PSB-16131 shows superior in-vitro and in-vivo results compared to 177Lu-PSMA-617, suggesting its potential for clinical application in mCRPC treatment (Müller et al., 2019).
Instrumental Methods for Bolometric Polarimetry
PSB-16131 has also been relevant in the context of bolometric cosmic microwave background (CMB) polarimeters. The Polarization Sensitive Bolometers (PSBs) are instrumental in this field. They have been successfully implemented in the Boomerang experiment and are operational in terrestrial CMB polarization experiments. These PSBs are crucial for the analysis of data from these experiments, especially in understanding the impact of instrumental effects on the fidelity of the recovered polarization signal (Jones et al., 2006).
Preclinical Investigations for PET/CT Imaging
PSB-16131 has been investigated for its application in PET/CT imaging of prostate cancer. In preclinical settings, 152Tb, similar to 161Tb, has demonstrated its capability for imaging prostate-specific membrane antigen (PSMA)-positive prostate cancer. Based on promising preclinical results, 152Tb has been shipped for labeling of PSMA-617, enabling PET imaging of mCRPC patients. These findings pave the way for future clinical application of PSB-16131 in imaging and possibly therapy (Müller et al., 2019).
Dosimetric Analysis for Radionuclide Therapy
A study focusing on the dosimetric analysis of short-ranged particle emitters like PSB-16131 has revealed its potential in radionuclide therapy for metastatic prostate cancer. The study utilized a dynamic model of metastatic progress to estimate a radiopharmaceutical's potential in obtaining metastatic control. The results demonstrated that PSB-16131, a low-energy electron emitter, exhibits great potential as a future candidate for targeted radionuclide therapy of advanced prostate cancer (Bernhardt et al., 2021).
Eigenschaften
CAS-Nummer |
1213268-80-4 |
---|---|
Produktname |
PSB-16131 |
Molekularformel |
C28H17N2NaO5S |
Molekulargewicht |
516.5 |
IUPAC-Name |
Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
JWLRBBUFBVWSFA-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC4=CC=CC=C4C5=CC=CC=C53)=C1C(C6=C2C=CC=C6)=O)([O-])=O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-16131; PSB16131; PSB 16131 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.